molecular formula C9H18O3S B12579494 Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester CAS No. 617673-78-6

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester

Cat. No.: B12579494
CAS No.: 617673-78-6
M. Wt: 206.30 g/mol
InChI Key: BYMMLLXSBZEPBH-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is a chemical compound with the molecular formula C9H18O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a hydroxy group at the second position, a methylthio group at the fourth position, and an ester linkage with a 1-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-(methylthio)butanoic acid with 1-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.

    Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.

    Substitution: Formation of 2-hydroxy-4-(substituted)butanoic acid esters.

Scientific Research Applications

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(methylthio)butanoic acid: Similar structure but lacks the ester linkage.

    Methionine: An essential amino acid with a similar methylthio group.

    Butanoic acid, 2-hydroxy-4-(methylthio)-, ethyl ester: Similar ester but with an ethyl group instead of a 1-methylpropyl group.

Uniqueness

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is unique due to its specific ester linkage, which imparts distinct physicochemical properties and biological activities. Its ability to modulate microbial composition and enhance nutrient digestibility in animal nutrition sets it apart from other similar compounds .

Properties

CAS No.

617673-78-6

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

butan-2-yl 2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H18O3S/c1-4-7(2)12-9(11)8(10)5-6-13-3/h7-8,10H,4-6H2,1-3H3

InChI Key

BYMMLLXSBZEPBH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(CCSC)O

Origin of Product

United States

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